8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C9H11NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with maleic anhydride, followed by cyclization to form the desired benzothiopyran structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
- 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Uniqueness
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromen-8-amine |
InChI |
InChI=1S/C9H11NO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6,10H2 |
InChI Key |
ACNNCKRZJLQQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)S(=O)(=O)C1 |
Origin of Product |
United States |
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